(3-(1,1-Difluoroethyl)phenyl)methanamine
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Overview
Description
(3-(1,1-Difluoroethyl)phenyl)methanamine: is an organic compound with the molecular formula C(9)H({11})F(_2)N and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,1-Difluoroethyl)phenyl)methanamine typically involves the reaction of 3-bromo-1,1-difluoroethane with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(1,1-Difluoroethyl)phenyl)methanamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: (3-(1,1-Difluoroethyl)phenyl)methanamine is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated compounds with biological systems .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-(1,1-Difluoroethyl)phenyl)methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in covalent bonding with target molecules, resulting in altered biological functions .
Comparison with Similar Compounds
- (3-(1,1-Difluoroethyl)phenyl)amine
- (3-(1,1-Difluoroethyl)phenyl)ethanol
- (3-(1,1-Difluoroethyl)phenyl)acetic acid
Comparison: Compared to these similar compounds, (3-(1,1-Difluoroethyl)phenyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct reactivity and biological activity. The difluoroethyl group also contributes to its unique chemical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCZZRQZQCQBDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CN)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552282-03-7 |
Source
|
Record name | 1-[3-(1,1-difluoroethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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